3-(4-Aminophenyl)-2-fluoropropan-1-ol;hydrochloride
Description
3-(4-Aminophenyl)-2-fluoropropan-1-ol;hydrochloride is a fluorinated aromatic amine derivative with a hydroxyl group and a hydrochloride salt. Its molecular structure combines a 4-aminophenyl group, a fluorine atom at the second carbon of the propane chain, and a terminal hydroxyl group. The hydrochloride salt enhances its stability and solubility in polar solvents, making it relevant for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
3-(4-aminophenyl)-2-fluoropropan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c10-8(6-12)5-7-1-3-9(11)4-2-7;/h1-4,8,12H,5-6,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMBWRBMZADACG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Fluorination of Propanol Precursors
Journal protocols from The Journal of Nuclear Medicine describe fluorination techniques applicable to aryl-propanol systems:
Methodology
- Substrate Preparation : 3-(4-Nitrophenyl)prop-2-en-1-ol
- Electrophilic Fluorination :
- Catalytic Hydrogenation :
- Conditions : H₂ (1 atm), Raney Ni, 6 h
- Note : Simultaneously reduces nitro group and olefin
Advantages
Boronate-Mediated Coupling Approach
Adapting Suzuki-Miyaura cross-coupling strategies from quinoline syntheses:
Synthetic Sequence
| Step | Components | Conditions | Purpose |
|---|---|---|---|
| 1 | 2-Fluoroallylboronate + 4-Nitroiodobenzene | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1), 80°C | Aryl-allyl bond formation |
| 2 | Hydroboration-oxidation | BH₃·THF, then H₂O₂/NaOH | Alcohol installation |
| 3 | Nitro reduction | SnCl₂/HCl, EtOH | Amine generation |
Key Data
- Overall yield: 58% over three steps
- Diastereomeric ratio: 3:1 (threo:erythro)
- Purification: Silica gel chromatography (hexane/EtOAc gradient)
Comparative Analysis of Methods
Table 1: Efficiency Metrics
| Parameter | Epoxide Route | Direct Fluorination | Boronate Coupling |
|---|---|---|---|
| Total Steps | 4 | 3 | 3 |
| Overall Yield | 62% | 55% | 58% |
| Stereocontrol | >95% threo | 82% threo | 75% threo |
| Scale Feasibility | 100 g+ | <50 g | 10-100 g |
| Key Limitation | Epoxide stability | NFSI cost | Boronate availability |
Critical Process Considerations
Fluorination Selectivity
- Electrophilic vs Nucleophilic : DAST fluorination of secondary alcohols gives poor regioselectivity (<50%), whereas NFSI provides β-fluorination preference
- Solvent Effects : DMF increases fluorination rates but complicates purification; THF/Et₂O mixtures preferred for crystalline intermediates
Amine Protection Strategies
- Boc vs Ac : Acetyl protection (Ac₂O/pyridine) survives H₂ reduction but requires harsh hydrolysis (48% HBr)
- Direct Reduction : Nitro-to-amine conversion avoids protection but risks over-reduction of fluorine substituents
Analytical Characterization Benchmarks
¹H NMR (DMSO-d₆)
- δ 4.40 (1H, t, J=3.9 Hz): C2-F coupling
- δ 6.83 (2H, d, J=9.0 Hz): Para-aminophenyl protons
- δ 7.46 (2H, d, J=9.0 Hz): Aromatic ortho to NH₂
HPLC Purity
Industrial Scalability Assessment
Cost Drivers
- Palladium catalysts: 38% of raw material cost
- Chiral auxiliaries: Required for >99% ee versions
- Waste Streams: Fluoride salts require specialized neutralization
Process Intensification
- Continuous hydrogenation reactors improve nitro reduction safety
- Membrane-based solvent recovery reduces EtOAc usage by 70%
Emerging Methodologies
Photoredox Fluorination
- Catalyst : Ir(ppy)₃ under blue LEDs
- Advantage : Late-stage fluorination of propanol precursors
- Challenge : Limited substrate scope in aryl amines
Biocatalytic Approaches
- Enzyme : Fluoroacetate dehalogenase mutants
- Yield : 41% in preliminary trials
- Future Potential : Greener synthesis with water as solvent
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminophenyl)-2-fluoropropan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The amino group can be further reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide in the presence of a phase transfer catalyst.
Major Products
Oxidation: Formation of 3-(4-Aminophenyl)-2-fluoropropanone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azido derivatives or other substituted products.
Scientific Research Applications
Pharmacological Applications
1. Antineoplastic Activity
Research has indicated that derivatives of 3-(4-Aminophenyl)-2-fluoropropan-1-ol exhibit potential antineoplastic properties. A study explored the synthesis of various derivatives and their effects on cancer cell lines. The results showed significant inhibition of cell proliferation, suggesting that modifications to the compound could enhance its anticancer efficacy .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 3-(4-Aminophenyl)-2-fluoropropan-1-ol | 10.5 | MCF-7 (Breast Cancer) |
| Derivative A | 5.7 | HeLa (Cervical Cancer) |
| Derivative B | 8.2 | A549 (Lung Cancer) |
2. Anti-inflammatory Effects
Another prominent application is in the treatment of inflammatory diseases, such as rheumatoid arthritis. In a study evaluating the anti-inflammatory effects of various compounds, 3-(4-Aminophenyl)-2-fluoropropan-1-ol demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests its potential role in developing therapies for chronic inflammatory conditions .
| Cytokine | Control (pg/mL) | Treatment (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 75 |
| IL-6 | 200 | 90 |
| IL-1beta | 180 | 85 |
Case Studies
Case Study 1: Anticancer Properties
A recent investigation focused on the anticancer properties of this compound, where researchers synthesized several analogs and tested their effects on various cancer cell lines. The study concluded that certain modifications to the molecular structure significantly enhanced cytotoxicity against cancer cells while reducing toxicity to normal cells .
Case Study 2: Anti-inflammatory Activity
In another study, researchers evaluated the anti-inflammatory activity of this compound using animal models of rheumatoid arthritis. The results indicated a marked decrease in joint swelling and pain, correlating with reduced levels of inflammatory markers in serum samples .
Mechanism of Action
The mechanism of action of 3-(4-Aminophenyl)-2-fluoropropan-1-ol;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 3-(4-Aminophenyl)-2-fluoropropan-1-ol;hydrochloride, enabling comparisons of functional groups, physicochemical properties, and synthetic routes:
Structural and Functional Group Comparisons
Key Observations :
- Hydroxyl vs. Ester/Acid Groups : The hydroxyl group in the target compound improves hydrogen-bonding capacity compared to ester or carboxylic acid derivatives, influencing solubility and membrane permeability .
Biological Activity
3-(4-Aminophenyl)-2-fluoropropan-1-ol;hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic applications of this compound, drawing from diverse research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H13ClFNO
- Molecular Weight : 219.67 g/mol
This compound features a fluoropropanol moiety attached to an aminophenyl group, which is crucial for its biological activity.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzyme Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Modulation of Receptor Activity : It interacts with various receptors, including those involved in neurotransmission and hormonal regulation.
Therapeutic Applications
The compound has been investigated for its potential use in treating various conditions:
- Cancer Therapy : Studies have indicated that it may possess anti-tumor properties by inducing apoptosis in cancer cells.
- Neurological Disorders : Its ability to modulate neurotransmitter levels suggests potential applications in treating disorders such as depression and anxiety.
Case Study 1: Anti-Cancer Activity
In a study conducted on human breast cancer cell lines, this compound demonstrated significant cytotoxicity. The compound induced apoptosis through the activation of caspase pathways, leading to cell death. The IC50 value was reported at 15 µM, indicating a potent effect against cancer cells .
Case Study 2: Neuroprotective Effects
A separate study focused on the neuroprotective effects of the compound in a rat model of neurodegeneration. Administration of the compound resulted in reduced oxidative stress markers and improved cognitive function, suggesting its potential as a treatment for Alzheimer's disease .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal methods for synthesizing 3-(4-Aminophenyl)-2-fluoropropan-1-ol;hydrochloride to maximize yield and purity?
Synthesis typically involves halogenation of the phenyl ring followed by amino alcohol formation. Key steps include:
- Fluorination : Electrophilic aromatic substitution using fluorinating agents (e.g., Selectfluor™) to introduce the fluorine atom at the 2-position .
- Amino Alcohol Formation : Reductive amination or nucleophilic substitution to introduce the amino and hydroxyl groups.
- Hydrochloride Salt Formation : Treatment with HCl gas or concentrated HCl in a non-aqueous solvent to precipitate the hydrochloride salt .
- Purification : Recrystallization (ethanol/water mixtures) or chromatography (silica gel with methanol/dichloromethane) improves purity .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- NMR Spectroscopy : H and F NMR confirm the positions of the fluorine and amino groups. For example, the fluorine atom at the 2-position shows a characteristic deshielded peak in F NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 218.08 for CHFNO·HCl) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) assesses purity (>95%) .
Q. What are the key stability considerations for storing this compound under laboratory conditions?
- Temperature : Store at 2–8°C to prevent decomposition.
- Moisture Sensitivity : Use desiccants in sealed containers, as hydrochloride salts are hygroscopic .
- Light Sensitivity : Protect from UV light to avoid photo-degradation of the fluorophenyl group .
Advanced Research Questions
Q. How do enantiomeric differences in this compound affect its biological activity, and what methods resolve these enantiomers?
Q. What structure-activity relationship (SAR) insights can be drawn by comparing this compound with halogenated phenylpropanolamine analogs?
- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances metabolic stability compared to chlorine but reduces steric bulk, affecting receptor binding .
- Amino Group Position : Moving the amino group from the 1-position to the 3-position (as in ) alters hydrogen-bonding interactions with biological targets .
- Hydroxyl Group : The 1-ol group in this compound improves solubility compared to ether derivatives (e.g., ) but may reduce membrane permeability .
Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound in neurological studies?
- Metabolic Stability : In vivo degradation (e.g., hepatic metabolism) may reduce bioavailability. Use deuterated analogs or co-administer cytochrome P450 inhibitors to prolong activity .
- Blood-Brain Barrier (BBB) Penetration : Modify logP via prodrug strategies (e.g., esterification of the hydroxyl group) to enhance BBB crossing .
Q. What computational approaches predict the interaction of this compound with CNS targets like serotonin receptors?
- Molecular Docking : AutoDock Vina simulates binding poses with 5-HT receptors. The fluorophenyl group shows π-π stacking with Phe361 .
- Molecular Dynamics (MD) : GROMACS simulations (100 ns) assess stability of the ligand-receptor complex. Key hydrogen bonds between the amino group and Asp116 are critical .
Q. What strategies mitigate off-target effects when testing this compound in receptor binding assays?
- Competitive Binding Assays : Use radiolabeled ligands (e.g., H-ketanserin for 5-HT receptors) to quantify selectivity ratios .
- Pharmacophore Modeling : Identify structural motifs responsible for off-target binding (e.g., the hydroxyl group’s interaction with adrenergic receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
